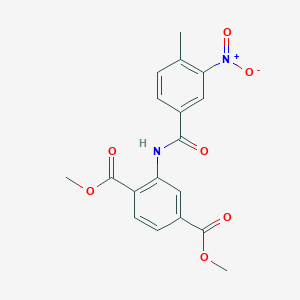![molecular formula C22H25N5O2 B11640501 2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 441782-79-2](/img/structure/B11640501.png)
2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pirrolidindiona, 3-(4-etil-1-piperazinil)-1-[4-(2-fenildiazenil)fenil]- es un compuesto orgánico complejo que presenta un núcleo de pirrolidindiona con varios grupos funcionales unidos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,5-Pirrolidindiona, 3-(4-etil-1-piperazinil)-1-[4-(2-fenildiazenil)fenil]- generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida y los reactivos se eligen en función de los grupos funcionales deseados y la estructura general del compuesto. Las rutas sintéticas comunes pueden incluir:
Paso 1: Formación del núcleo de pirrolidindiona a través de reacciones de ciclización.
Paso 2: Introducción del grupo piperazinil a través de reacciones de sustitución nucleófila o adición.
Paso 3: Adición del grupo fenildiazenil a través de reacciones de diazotación y acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar:
Catalizadores: Uso de catalizadores específicos para mejorar las velocidades de reacción.
Solventes: Selección de solventes apropiados para disolver los reactivos y controlar los entornos de reacción.
Temperatura y presión: Control de la temperatura y la presión para favorecer las vías de reacción deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
2,5-Pirrolidindiona, 3-(4-etil-1-piperazinil)-1-[4-(2-fenildiazenil)fenil]- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos azo a aminas.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Metanol, diclorometano, agua.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reducción del grupo azo puede producir aminas correspondientes.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,5-Pirrolidindiona, 3-(4-etil-1-piperazinil)-1-[4-(2-fenildiazenil)fenil]- implica su interacción con objetivos moleculares y vías específicas. Esto puede incluir:
Objetivos moleculares: Enzimas, receptores y otras proteínas.
Vías: Inhibición o activación de vías bioquímicas, lo que lleva a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
- 2,5-Pirrolidindiona, 3-(4-metil-1-piperazinil)-1-[4-(2-fenildiazenil)fenil]-
- 2,5-Pirrolidindiona, 3-(4-etil-1-piperazinil)-1-[4-(2-metildiazenil)fenil]-
Singularidad
2,5-Pirrolidindiona, 3-(4-etil-1-piperazinil)-1-[4-(2-fenildiazenil)fenil]- es único debido a su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Número CAS |
441782-79-2 |
|---|---|
Fórmula molecular |
C22H25N5O2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-(4-ethylpiperazin-1-yl)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H25N5O2/c1-2-25-12-14-26(15-13-25)20-16-21(28)27(22(20)29)19-10-8-18(9-11-19)24-23-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3 |
Clave InChI |
IAIBUKMRSWZUFT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)

![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
